molecular formula C9H8O3 B591370 D3-METHYL BENZOYLFORMATE CAS No. 134839-87-5

D3-METHYL BENZOYLFORMATE

Cat. No. B591370
CAS RN: 134839-87-5
M. Wt: 167.178
InChI Key: YLHXLHGIAMFFBU-FIBGUPNXSA-N
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Description

Methyl benzoylformate, also known as methyl phenylglyoxylate, is a chemical compound with the molecular formula C9H8O3 . It is primarily used in the synthesis of polymers with high resistance to heat and radiation . It has a molecular weight of 164.16 g/mol and appears as a colorless to pale yellow liquid with a sweet, fruity odor .


Synthesis Analysis

Methyl benzoylformate can be synthesized using an asymmetric synthesis . The synthesis starts by reacting ethylene diamine with formic acid in the presence of magnesium salt. This reaction produces heat, which causes a hydrogen bond between the hydroxyl group on the ethylene diamine molecule and the carbonyl group on formic acid. The cyclohexane ring is then added to form the desired product, methyl benzoylformate .


Molecular Structure Analysis

The minimum energy conformer of methyl benzoylformate, in which the ester group is in a Z orientation, was observed for the first time . Based on an atoms-in-molecules analysis, it contains a weak CH⋯O C hydrogen bond between the carbonyl oxygen atom of the ester group and the nearest hydrogen atom of the aromatic ring .


Chemical Reactions Analysis

Methyl benzoylformate can undergo ester hydrolysis under certain conditions . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .


Physical And Chemical Properties Analysis

Methyl benzoylformate is known for its moderate solubility in water . It is primarily soluble in organic solvents such as ethanol, ether, and acetone . It has a boiling point of 251 °C and a specific gravity of 1.16 . Its refractive index is 1.53 .

Mechanism of Action

Methyl benzoylformate is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate generating benzaldehyde and carbon dioxide . The barrier heights for methyl benzoylformate and its product of enantioselective reduction, ®- (−)-methyl mandelate (MM), are 4.60 (2) and 4.54 (3) kJ mol −1, respectively .

Safety and Hazards

Methyl benzoylformate may cause an allergic skin reaction . Necessary precautions such as wearing protective clothing and avoiding inhalation or ingestion should be taken while handling this chemical compound . It is classified as a combustible material and containers may explode when heated .

Future Directions

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It acts as a photoinitiator, initiating the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . Another important application of methyl benzoylformate is as an intermediate in the synthesis of the herbicide Benzimidazolinone .

properties

CAS RN

134839-87-5

Molecular Formula

C9H8O3

Molecular Weight

167.178

IUPAC Name

trideuteriomethyl 2-oxo-2-phenylacetate

InChI

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3

InChI Key

YLHXLHGIAMFFBU-FIBGUPNXSA-N

SMILES

COC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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